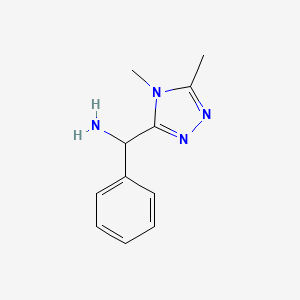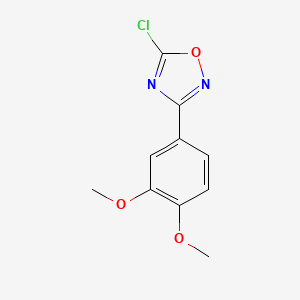![molecular formula C12H15N5OS B1452988 1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde CAS No. 1242907-01-2](/img/structure/B1452988.png)
1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
The compound “1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. The piperazine ring, a key component of the molecule, typically adopts a chair conformation . The molecule’s electrophilic addition site is 4-N in the piperazine group with a value of 0.020 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, piperazine derivatives have been studied for their anti-inflammatory and anti-nociceptive activities . They have been found to reduce the number of writhings induced by acetic acid in a dose-dependent manner .Aplicaciones Científicas De Investigación
DNA Binding and Fluorescent Staining
A compound structurally related to 1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde, known as Hoechst 33258, is recognized for its strong binding to the minor groove of double-stranded B-DNA, particularly with AT-rich sequences. This interaction is facilitated by its N-methyl piperazine derivative and benzimidazole groups. Hoechst 33258 and its analogs are widely utilized in fluorescent DNA staining for cell biology, enabling chromosome and nuclear staining, nuclear DNA content analysis via flow cytometry, and plant chromosome analysis. These compounds also exhibit radioprotective and topoisomerase inhibitory activities, serving as a foundation for drug design and molecular studies in DNA recognition and binding mechanisms (Issar & Kakkar, 2013).
Antipsychotic Drug Development
JL13, a compound with a structure that includes a 4-methylpiperazin-1-yl group similar to the one in the chemical of interest, has been identified for its potential as an atypical antipsychotic drug. It shares similarities with clozapine, a well-known antipsychotic, in its pharmacological profile, including the lack of cataleptic effects and antagonism of certain dopamine-induced behaviors in rodents. Preclinical studies predict JL13's promise in antipsychotic drug development, highlighting the importance of the 4-methylpiperazin-1-yl moiety in therapeutic applications (Bruhwyler et al., 1997).
Heterocyclic Compound Pharmacology
The 1,3,4-thiadiazole core, as part of the compound's structure, is noted for its extensive pharmacological significance. This moiety is associated with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, antiviral activities, and more. The presence of the 1,3,4-thiadiazole ring, due to its toxophoric N2C2S moiety, allows for the development of hybrid molecules combining different pharmacological profiles, which may lead to new drugs with diverse biological activities (Mishra et al., 2015).
Propiedades
IUPAC Name |
1-[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-15-5-7-16(8-6-15)11-13-14-12(19-11)17-4-2-3-10(17)9-18/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOXLXQULPTJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)N3C=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



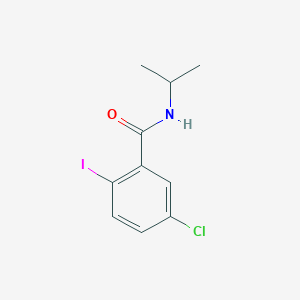
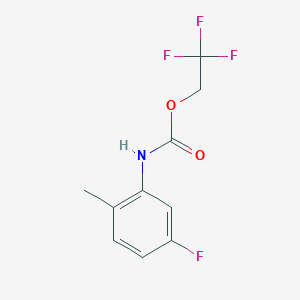
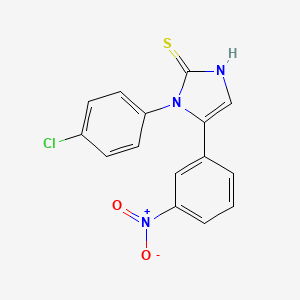
![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)
![5-[(Methylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1452911.png)
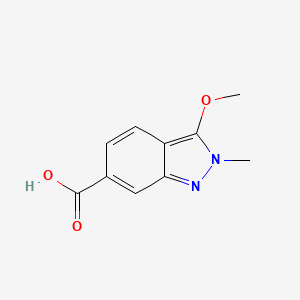
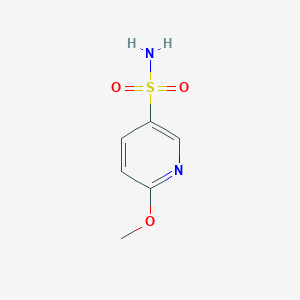
![7-Iodopyrido[2,3-b]pyrazine](/img/structure/B1452914.png)
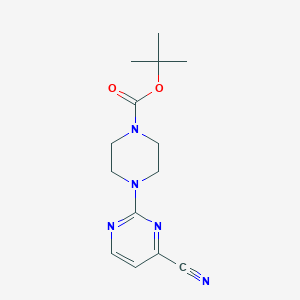
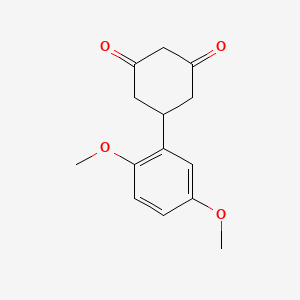
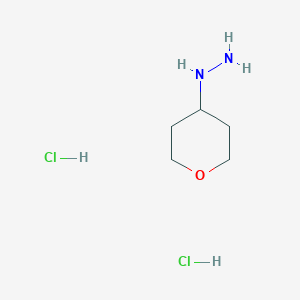
![3-[Methyl(3-phenoxypropyl)amino]propanoic acid hydrochloride](/img/structure/B1452919.png)
